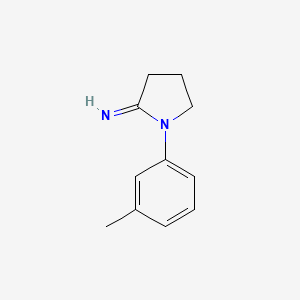

1-(3-Methylphenyl)pyrrolidin-2-imine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(3-methylphenyl)pyrrolidin-2-imine |

InChI |

InChI=1S/C11H14N2/c1-9-4-2-5-10(8-9)13-7-3-6-11(13)12/h2,4-5,8,12H,3,6-7H2,1H3 |

InChI Key |

VZUJTDIFCCEUPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCCC2=N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Methylphenyl Pyrrolidin 2 Imine and Its Analogs

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring is a privileged scaffold found in numerous biologically active molecules and serves as a cornerstone in drug discovery. rsc.orgnih.gov Its synthesis has been the focus of extensive research, leading to the development of highly efficient and stereoselective methods.

Among the most powerful methods for constructing the pyrrolidine ring is the [3+2] dipolar cycloaddition of azomethine ylides. nih.gov This atom-economic reaction allows for the direct formation of the five-membered ring, often with control over multiple new stereogenic centers. rsc.orgnih.gov

Azomethine ylides, which act as three-atom components, can be generated from various precursors, including the condensation of amines and aldehydes or the ring-opening of aziridines. acs.org A particularly effective modern approach involves the iridium-catalyzed reductive generation of azomethine ylides from amides and lactams. nih.govacs.org This method, utilizing catalysts like Vaska's complex, proceeds under mild conditions and is compatible with a wide range of electron-deficient olefins as dipolarophiles, affording structurally complex and highly substituted pyrrolidines. nih.govacs.org The choice of dipolarophile can influence the regioselectivity of the cycloaddition. nih.govacs.org For instance, reactions with N-enoyl oxazolidinone and tert-butyl acrylate (B77674) result in C-C bond formation at the α-position of the alkene, while methyl cinnamate (B1238496) directs the bond formation to the β-position. nih.govacs.org

Silver catalysts, such as Ag₂CO₃, have also been employed to facilitate the [3+2] cycloaddition between azomethine ylides and dipolarophiles like N-tert-butanesulfinyl imines, yielding densely functionalized pyrrolidines with high diastereoselectivity. acs.org Furthermore, cascade reactions involving an initial 1,3-dipolar cycloaddition followed by a subsequent lactamization have been developed to produce complex fused heterocyclic systems containing a pyrrolidine ring in a one-pot, diastereoselective manner. acs.org

Table 1: Examples of Cycloaddition Reactions for Pyrrolidine Synthesis

| Catalyst/Promoter | Dipole Precursor | Dipolarophile | Key Features | Reference(s) |

|---|---|---|---|---|

| Vaska's complex [IrCl(CO)(PPh₃)₂] | Amides/Lactams | Electron-deficient alkenes | Mild conditions, high regio- and diastereoselectivity. | nih.gov, acs.org |

| Ag₂CO₃ | Glycine α-imino ester | N-tert-butanesulfinyl imine | High diastereoselectivity for densely substituted pyrrolidines. | acs.org |

| Et₃N | 2-Carboxybenzaldehyde, Amines | Maleimides | Cascade cycloaddition/lactamization to form fused systems. | acs.org |

| None (Thermal) | Isatin, α-Amino Acid | 1,4-Enediones | Dipolarophile-controlled regioselectivity in green solvents like EtOH. | mdpi.com |

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, represent a highly efficient and sustainable strategy for synthesizing complex molecules like pyrrolidines. tandfonline.comfrontiersin.org This approach offers significant advantages in terms of step- and atom-economy, reducing waste and the need for purification of intermediates. tandfonline.comnih.gov

A variety of MCRs have been developed to access pyrrolidine derivatives. tandfonline.com For example, a one-pot reaction between aldehydes, amino acid esters, and chalcones can produce pyrrolidine-2-carboxylates. tandfonline.com Another approach involves the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide (from an aldehyde and an amine) with a dipolarophile, a common theme in pyrrolidine synthesis via MCRs. tandfonline.com The versatility of MCRs allows for the creation of diverse libraries of compounds, such as pyrrolidine-2,3-diones from the reaction of a phenyl pyruvic ester, an aldehyde, and an amine. rsc.org These reactions can be catalyzed by various means, including Lewis acids like TiCl₄, which enables the diastereoselective synthesis of highly substituted pyrrolidines from phenyldihydrofuran, N-tosyl imino ester, and a silane (B1218182) reagent. acs.org

Table 2: Selected Multicomponent Reactions (MCRs) for Pyrrolidine Scaffolds

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Resulting Scaffold | Reference(s) |

|---|---|---|---|---|---|

| Aldehyde | Amino acid ester | Chalcone | K₂CO₃, I₂ | Pyrrolidine-2-carboxylate | tandfonline.com |

| Allyl amine | Maleimide | Aldehyde | Toluene | Spiro pyrrolidine | tandfonline.com |

| Phenyldihydrofuran | N-tosyl imino ester | Allyltrimethylsilane | TiCl₄ | Functionalized pyrrolidine | acs.org |

| Phenyl pyruvic ester | Aldehyde | Diamine | One-pot | Pyrrolidine-2,3-dione | rsc.org |

Directed C–H functionalization has emerged as a powerful strategy for the selective modification of otherwise unreactive C–H bonds, enabling the late-stage introduction of functional groups onto a pre-formed pyrrolidine ring. acs.org This approach relies on a directing group, often attached to the pyrrolidine nitrogen, which positions a metal catalyst in proximity to a specific C–H bond, ensuring high regio- and stereoselectivity. acs.orgacs.org

Amide-based directing groups, such as aminoquinoline, are frequently used. acs.org For instance, palladium-catalyzed C(sp³)–H arylation at the unactivated C-3 position of proline derivatives has been achieved using an aminoquinoline directing group, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org This methodology provides a direct route to functionalized proline derivatives, which are valuable building blocks. acs.org Similarly, the C-4 position of piperidines and pyrrolidines can be targeted for arylation. acs.org

Beyond arylation, C-H amination offers another route to functionalized pyrrolidines. Iron dipyrrin (B1230570) complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines through a C-H amination process. nih.gov This reaction proceeds via a hydrogen atom abstraction mechanism, where the catalyst controls the stereochemical outcome. nih.gov Copper-catalyzed radical relay strategies have also been developed for the selective δ C-H (hetero)arylation of sulfonamides via an intramolecular hydrogen atom transfer by a nitrogen-centered radical. researchgate.net

Targeted Synthesis of the Imine Moiety

The formation of the exocyclic imine is the final key step in synthesizing compounds like 1-(3-Methylphenyl)pyrrolidin-2-imine. This can be achieved through either the condensation of a carbonyl precursor with an amine or the oxidation of a saturated N-substituted pyrrolidine.

The most direct and common method for forming an imine is the condensation reaction between a carbonyl compound and a primary amine, which proceeds with the elimination of water. masterorganicchemistry.com In the context of pyrrolidin-2-imines, this would typically involve the reaction of a γ-lactam (pyrrolidin-2-one) or a related precursor with the desired primary amine, in this case, 3-methylaniline.

While direct condensation with a lactam can be challenging, formal cycloaddition reactions between imines and cyclic anhydrides provide a pathway to γ-lactams, which are key intermediates. nih.gov For example, phenylsuccinic anhydrides substituted with electron-withdrawing groups react efficiently with imines to produce γ-lactams. nih.gov Another powerful method is the Staudinger ketene-imine cycloaddition, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam ring. nih.govrsc.org This [2+2] cycloaddition is a cornerstone for synthesizing β-lactam antibiotics and can be highly diastereoselective. nih.govrsc.org Although focused on four-membered rings, the underlying principle of C=N bond participation in cycloadditions is relevant. Pyrrolidine itself can act as an organocatalyst for the synthesis of aldimines from aldehydes and primary amines under mild, acid-free conditions. organic-chemistry.org

An alternative to condensation is the oxidation of a saturated secondary amine to an imine. This approach would begin with the pre-formed 1-(3-methylphenyl)pyrrolidine, which is then oxidized to introduce the C=N double bond. Various oxidative methods can be employed to generate cyclic imines. rsc.org

One strategy involves the oxidation of N-protected pyrrolidines to form N-acyliminium ions, which are highly reactive electrophiles and direct precursors to imines. nih.gov Reagents such as diacetoxyiodobenzene (B1259982) in combination with TMSBr can be used for these transformations. nih.gov In some cases, the oxidation of secondary amines can be achieved using metal oxides like manganese dioxide (MnO₂). leffingwell.com Tandem reactions that combine an initial cyclization with a subsequent oxidation step have also been developed. For instance, a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne can produce functionalized pyrroles, demonstrating the principle of an oxidation step following ring formation. nih.gov The oxidation of (S)-prolinol using reagents like Dess–Martin periodinane yields an aldehyde that can undergo condensation to form a substituted pyrrolidine derivative, showcasing an oxidation step in a synthetic sequence leading to related heterocyclic structures. mdpi.com

Table 3: Methods for Imine Formation

| Method | Precursor 1 | Precursor 2 | Reagent/Catalyst | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Condensation | Aldehyde | Primary Amine | Pyrrolidine (organocatalyst) | Biomimetic, mild, acid- and metal-free. | organic-chemistry.org |

| Formal Cycloaddition | Imine | Substituted Succinic Anhydride (B1165640) | Heat | Forms γ-lactam precursor. | nih.gov |

| Oxidation | 1-(3-Methylphenyl)pyrrolidine | - | MnO₂ | Direct oxidation of the saturated heterocycle. | leffingwell.com |

| Oxidation | N-protected pyrrolidine | - | PhI(OAc)₂ / TMSBr | Forms N-acyliminium ion intermediate. | nih.gov |

Rearrangement Pathways Leading to Pyrrolidin-2-imine Structures

The construction of the pyrrolidin-2-imine core can be achieved through various elegant rearrangement reactions, which transform acyclic or different cyclic precursors into the desired five-membered ring system. These pathways offer unique advantages in accessing complex pyrrolidine structures from readily available starting materials.

One notable method involves the rhodium(II)-catalyzed transannulation and rearrangement of N-sulfonyl-1,2,3-triazoles. acs.org In this one-pot methodology, the reaction of N-sulfonyl-1,2,3-triazoles with styrenes, followed by a mild reduction mediated by iodine and a hydrosilane, affords 2,4-substituted pyrrolidines in yields ranging from 40% to 85%. acs.org Mechanistic studies suggest the involvement of an iodine-promoted cyclopropylimine rearrangement as a potential pathway. acs.org

Another powerful strategy is the electrophilic halogen-induced cascade reaction. An N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade of cinnamylaziridine has been developed to produce highly functionalized pyrrolidines. rsc.org This reaction proceeds via a bromonium ion-initiated aminocyclization followed by ring expansion of the aziridine, creating multiple stereocenters with high diastereoselectivity. rsc.org

Intramolecular Schmidt reactions also provide a viable route. The trifluoromethanesulfonic anhydride (Tf₂O)-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids yields various 2-substituted pyrrolidines. organic-chemistry.org Additionally, the regioselective protonolytic carbon-carbon bond cleavage of acylated aminomethyl cyclopropanes using trifluoroacetic acid can produce 2,2-substituted pyrrolidines through an intermediate tertiary carbenium ion. organic-chemistry.org The regioselectivity of this rearrangement is highly dependent on the acid strength and the nature of the amine substituent. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, enantioenriched pyrrolidine derivatives is of paramount importance for their application in medicinal chemistry and as chiral ligands or organocatalysts. nih.govnih.gov Several stereoselective strategies have been developed to control the three-dimensional architecture of the pyrrolidine ring and its substituents.

Asymmetric catalysis is a cornerstone for the enantioselective synthesis of chiral pyrrolidines. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines stands out as a potent method for constructing chiral pyrrolidines. organic-chemistry.org The use of novel phosphoramidite (B1245037) ligands enables the reaction to proceed with excellent yields and high levels of regio-, diastereo-, and enantioselectivity. organic-chemistry.org A combination of organocatalysis and gold catalysis has also been successfully employed in a one-pot nitro-Mannich/hydroamination cascade. acs.org This dual catalytic system, using a bifunctional organocatalyst and a gold catalyst with N-Cbz protected imines, furnishes highly substituted pyrrolidines with excellent enantioselectivities (85–96% ee). acs.org

Biocatalysis offers a green and highly selective alternative. Imine reductases (IREDs) have been identified that exhibit stereocomplementary reducing activity towards 2-aryl-substituted pyrrolines. nih.gov By selecting either an (R)-selective or (S)-selective IRED, various chiral 2-aryl-substituted pyrrolidines can be synthesized with outstanding enantioselectivity (>99% ee) and in good yields (60-80%). nih.govresearchgate.net

Furthermore, chiral phosphoric acids have proven to be effective catalysts. They can activate imine groups through hydrogen bonding, facilitating a stereoselective attack by a nucleophile, such as an isocyanide, in a multicomponent reaction to generate axially chiral imidazo[1,2-a]pyridines, a process that involves imine intermediates. nih.gov

| Catalytic System | Reaction Type | Substrates | Key Features | Yield (%) | Enantiomeric Excess (% ee) | Ref |

| Pd-Catalyst / Phosphoramidite Ligand | [3+2] Cycloaddition | Trimethylenemethane, Imines | High regio- and diastereoselectivity | High | Excellent | organic-chemistry.org |

| Organocatalyst / Gold-Catalyst | Nitro-Mannich/Hydroamination | Nitroallene, N-Cbz Imines | One-pot cascade, excellent diastereo- and enantioselectivity | 32-67 | 85-96 | acs.org |

| Imine Reductases (IREDs) | Biocatalytic Reduction | 2-Aryl-substituted Pyrrolines | Stereocomplementary, high enantioselectivity | 60-80 | >99 | nih.gov |

| Chiral Phosphoric Acid | Multicomponent Reaction | Aminopyridines, Aldehydes, Isocyanides | Atroposelective, activation via H-bonding | High | Excellent | nih.gov |

The use of chiral auxiliaries is a classical and reliable strategy for stereoselective synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Syntheses starting from the "chiral pool," which utilizes readily available enantiopure natural products, are a common strategy. For instance, L-proline or trans-4-hydroxy L-proline can be used as starting materials to synthesize chiral prolinamide-based organocatalysts. nih.gov Similarly, chiral imines derived from (R)-glyceraldehyde can be used to synthesize new pyrrolidine-based organocatalysts. beilstein-journals.org

Benzopyranoisoxazolidines have been employed as effective chiral auxiliaries. capes.gov.br For example, N-propionylisoxazolidines, prepared from the corresponding chiral auxiliaries, undergo asymmetric alkylation with high diastereoselectivity. The alkylated products can then be converted into various functional groups in high yields, with the concomitant recovery of the auxiliary. capes.gov.br The synthesis of C₂-symmetrical 2,5-disubstituted pyrrolidines has been achieved via the asymmetric reduction of a diketone using (−)-diisopinocampheylchloroborane (Ipc₂BCl) as a chiral reducing agent, which acts as a chiral auxiliary source. nih.gov

Direct enantioselective functionalization of a pre-existing pyrrolidine ring or a related imine intermediate is a highly atom-economical approach to introduce chirality.

Palladium(II)-catalyzed enantioselective α-C–H arylation of N-thioacyl pyrrolidines represents a significant advancement in this area. nih.gov Using a chiral phosphoric acid as the ligand, this method allows for the direct coupling of the α-methylene C–H bond of the pyrrolidine ring with aryl partners. The reaction proceeds with high yields and excellent enantioselectivity (up to 98:2 er) for a range of amine substrates, including pyrrolidines, piperidines, and azepanes. nih.gov

Enantioselective intramolecular hydroamination of unactivated alkenes is another powerful tool for synthesizing chiral nitrogen heterocycles. nih.gov For example, palladium-catalyzed intramolecular alkyne hydroamination using a chiral bisphosphine ligand (Norphos) can produce chiral pyrrolidines in good yields (87–93%) and with high enantioselectivity (79–95% ee). nih.gov The choice of the nitrogen-protecting group, such as the nonafluorobutanesulfonyl (Nf) group, was found to be crucial for achieving high yields and selectivities. nih.gov

| Method | Catalytic System | Substrate | Key Features | Yield (%) | Enantiomeric Ratio / ee (%) | Ref |

| α-C–H Arylation | Pd₂(dba)₃ / Chiral Phosphoric Acid | N-Thioacyl Pyrrolidine, Aryl Bromide | Direct C-H functionalization, broad scope | 87 | 98:2 er | nih.gov |

| Intramolecular Hydroamination | Pd-Catalyst / (R,R)-Me-Norphos | Aminoalkyne with Nf group | Access to chiral pyrrolidines from acyclic precursors | 87-93 | 79-95 ee | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 3 Methylphenyl Pyrrolidin 2 Imine

Reactivity Profiling of the Pyrrolidin-2-imine Functional Group

The pyrrolidin-2-imine functional group is the primary center of reactivity in the molecule. Its C=N double bond presents a site for various addition and cycloaddition reactions, while the potential for tautomerism adds another layer of chemical complexity.

Nucleophilic Addition Reactions at the Imine Carbon

The carbon atom of the C=N double bond in an imine is electrophilic and serves as a target for nucleophiles. The direct addition of nucleophiles to imines is a highly efficient method for creating C-C and C-X bonds. nih.gov This process typically begins with the nucleophilic attack on the imine carbon, leading to a tetrahedral intermediate. libretexts.org

The mechanism of nucleophilic addition to an imine generally follows these steps:

Nucleophilic Attack: A nucleophile adds to the electrophilic imine carbon.

Proton Transfer: A proton is transferred to the nitrogen atom, often from a solvent or a catalytic acid source.

Intermediate Formation: This results in a neutral addition product. libretexts.org

The reaction is often catalyzed by acid, which protonates the imine nitrogen, increasing the electrophilicity of the imine carbon and making it more susceptible to attack by even weak nucleophiles. libretexts.org However, the pH must be carefully controlled; at very low pH, the nucleophile itself may be protonated, rendering it non-nucleophilic. libretexts.org

A variety of nucleophiles can participate in this reaction. Studies on similar imine systems have shown effective additions of water, alcohols (such as methanol, ethanol, and isopropanol), and phenols. nih.gov The reaction with alcohols, for example, yields stable alkoxyamine derivatives.

Table 1: Examples of Nucleophilic Addition Products with Imines This table is based on general imine reactivity and illustrates the expected products for 1-(3-Methylphenyl)pyrrolidin-2-imine.

| Nucleophile | Reagent Example | Expected Product Structure |

| Water | H₂O | 1-(3-Methylphenyl)-2-aminopyrrolidin-2-ol |

| Alcohol | Methanol (CH₃OH) | 2-Amino-2-methoxy-1-(3-methylphenyl)pyrrolidine |

| Amine | Ammonia (NH₃) | N2-(3-Methylphenyl)pyrrolidine-2,2-diamine |

Cycloaddition Chemistry Involving the C=N Bond (e.g., [3+2] Cycloadditions)

The C=N double bond of the pyrrolidin-2-imine scaffold can participate in cycloaddition reactions. A notable example is the Staudinger reaction, a [2+2] cycloaddition between an imine and a ketene (B1206846) to form a β-lactam. nih.gov The stereochemical outcome of this reaction is heavily influenced by the isomerization of the imine and the stability of the zwitterionic intermediates formed during the reaction. nih.gov

Beyond [2+2] cycloadditions, the imine functionality is also amenable to [3+2] cycloadditions. For instance, azomethine ylides, which are 1,3-dipoles, can react with the imine C=N bond acting as a dipolarophile to construct five-membered heterocyclic rings. researchgate.net This approach is valuable for synthesizing complex polycyclic nitrogen-containing structures.

Tautomerism and Isomerization Pathways of Pyrrolidin-2-imines

Pyrrolidin-2-imines can exhibit two primary forms of isomerism: tautomerism and geometric (E/Z) isomerization.

Amine-Imine Tautomerism: This compound can exist in equilibrium between the imine form (this compound) and its tautomeric amine form (1-(3-Methylphenyl)-3,4-dihydro-2H-pyrrol-2-amine). In related heterocyclic systems, the position of this equilibrium is influenced by factors such as substitution patterns and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net Solid-state studies of similar compounds have often confirmed the prevalence of one tautomer over the other through crystallographic analysis. nih.gov

Geometric Isomerization: The C=N double bond can exist as either (E) or (Z) geometric isomers. The energy barrier for isomerization between these forms can be significant, but interconversion is often possible. nih.gov Photoisomerization is a common method to induce this change. For some pyrrolidene heterocyclic imines, UV irradiation of the more stable trans (E) isomer can produce the cis (Z) isomer, which may then thermally revert to the trans form in the dark. uminho.pt The rate of this thermal relaxation depends on the structure of the imine and the temperature. uminho.pt Computational studies on N-aryl imines have shown that the energy difference between E and Z isomers and the activation barrier for their interconversion are sensitive to steric hindrance from substituents on the aryl ring. nih.gov

Transformations of the Pyrrolidine (B122466) Ring System

While the imine group is a major site of reactivity, the pyrrolidine ring itself can undergo transformations that alter the core structure of the molecule.

Ring-Opening and Ring-Expansion Reactions

The pyrrolidine ring, a five-membered saturated heterocycle, is generally stable. However, under specific conditions, ring-opening reactions can occur. These reactions typically require the cleavage of a C-N or C-C bond and are often driven by the release of ring strain or by subsequent favorable electronic arrangements. For related N-substituted piperidines, ring contraction to form pyrrolidine derivatives has been documented, suggesting the possibility of skeletal rearrangements under oxidative conditions. rsc.org

Selective Functional Group Interconversions

The pyrrolidine scaffold allows for selective modifications at various positions, provided appropriate synthetic methods are employed. Functional group interconversions can involve reactions that modify the existing structure without breaking the ring. For instance, the conversion of a related N-substituted piperidine (B6355638) to a pyrrolidin-2-one has been achieved through a domino process involving oxidation and decarboxylation. rsc.org This demonstrates that the carbon backbone of the heterocyclic ring can be manipulated to introduce new functional groups, such as a carbonyl group in place of the imine. Furthermore, the synthesis of analogs of related compounds like pyrovalerone often involves modifications to the N-aryl substituent, showcasing that functional group transformations on the phenyl ring are a key strategy for creating chemical diversity. nih.gov

Catalytic Applications and Mechanistic Studies

Organocatalytic Activation of Pyrrolidin-2-imines

No studies detailing the organocatalytic activation of this compound were found. Research on other pyrrolidine-based organocatalysts is extensive, but does not specifically mention this compound.

Transition Metal-Catalyzed Reactions

No literature was identified that investigates the use of this compound as a ligand or substrate in transition metal-catalyzed reactions.

Photochemical and Electrochemical Transformations

There is no available research on the photochemical or electrochemical transformations involving this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a fundamental tool for the unambiguous structural determination of 1-(3-Methylphenyl)pyrrolidin-2-imine in solution.

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. Based on data from structurally similar compounds, the expected chemical shifts for this compound can be predicted. researchgate.netmdpi.comrsc.orgorganicchemistrydata.orgorganicchemistrydata.org

¹H NMR: The aromatic protons on the 3-methylphenyl ring are expected to appear as multiplets in the range of δ 7.0–7.5 ppm. The methyl group protons on the phenyl ring would likely produce a singlet around δ 2.3–2.4 ppm. rsc.org The methylene (B1212753) protons of the pyrrolidine (B122466) ring will exhibit distinct signals. The protons adjacent to the nitrogen atom (C5-H₂) are expected to be downfield, around δ 3.3–3.6 ppm, due to the deshielding effect of the nitrogen. The other two sets of methylene protons (C3-H₂ and C4-H₂) would likely resonate as multiplets in the δ 1.9–2.5 ppm range. mdpi.comnih.gov The imine proton (N-H), if present and not exchanged, could appear as a broad signal over a wide range. mdpi.com

¹³C NMR: The imine carbon (C=N) is a key diagnostic signal and is expected to appear significantly downfield, in the range of δ 160–170 ppm. mdpi.com The carbons of the aromatic ring will resonate between δ 120–140 ppm, with the carbon attached to the nitrogen appearing further downfield. The methyl carbon of the tolyl group is expected around δ 21 ppm. rsc.org For the pyrrolidine ring, the carbon adjacent to the imine nitrogen (C5) would be the most deshielded, followed by the other carbons of the ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imine C=N | - | 160 - 170 |

| Aromatic CH | 7.0 - 7.5 | 120 - 140 |

| Aromatic C-N | - | >140 |

| Aromatic C-CH₃ | - | ~138 |

| Ar-CH₃ | 2.3 - 2.4 | ~21 |

| Pyrrolidine C5-H₂ | 3.3 - 3.6 | ~50-60 |

| Pyrrolidine C3-H₂, C4-H₂ | 1.9 - 2.5 | ~20-40 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments is essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons, confirming the connectivity within the methylphenyl group and the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the 3-methylphenyl group and the pyrrolidine ring via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons. This can provide insights into the conformation and stereochemistry of the molecule, for example, the spatial relationship between the aromatic ring and the pyrrolidine ring. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is used to determine the exact molecular weight and elemental composition, as well as to deduce the structure through analysis of fragmentation patterns. miamioh.edulibretexts.org For this compound (C₁₁H₁₄N₂), the nominal molecular weight is 174 g/mol . High-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy.

The fragmentation of related N-aryl pyrrolidine and cyclic imine compounds under electron ionization (EI) or electrospray ionization (ESI) often involves characteristic pathways. researchgate.netwhitman.edufuture4200.com Key fragmentation patterns for this compound would likely include:

α-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines and imines. miamioh.edu This could lead to the loss of the methylphenyl group or fragmentation within the pyrrolidine ring.

Loss of the Pyrrolidine Moiety: Fragmentation leading to the loss of the neutral pyrrolidine imine or parts of it can result in a charged methylphenyl fragment. researchgate.netojp.gov

Tropylium (B1234903) Ion Formation: Aromatic compounds often rearrange to form the stable tropylium ion (m/z 91), which would be a characteristic peak for the methylphenyl group. whitman.eduresearchgate.net

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

| 174 | [M]⁺ | Molecular Ion |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Fragment from tolyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the tolyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of methyl group |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. dtic.milaip.orgmsu.edu

For this compound, the key vibrational modes would be:

C=N Stretch: The imine C=N stretching vibration is a strong and characteristic band in the IR spectrum, typically appearing in the region of 1690–1640 cm⁻¹. nih.govacs.org

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹.

Aliphatic C-H Stretch: These are found just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond is expected in the 1350–1000 cm⁻¹ range. dtic.milmsu.edu

Aromatic C=C Bending: Characteristic bands for the substituted benzene (B151609) ring appear in the 1600–1450 cm⁻¹ region and also in the fingerprint region below 1000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds. Conformational analysis can be aided by observing shifts in vibrational frequencies under different conditions or by comparing experimental spectra with theoretical calculations for different conformers.

Interactive Data Table: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| Imine C=N Stretch | 1690 - 1640 | Strong |

| Aromatic C=C Bending | 1600 - 1450 | Medium |

| C-N Stretch | 1350 - 1000 | Medium |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net While a specific crystal structure for this compound is not available, analysis of related compounds like 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride and other N-aryl pyrrolidine derivatives reveals common structural features. mdpi.comnih.govnih.gov

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are instrumental in determining the absolute configuration of chiral molecules. researchgate.netacs.orgic.ac.uk The target compound, this compound, is achiral and therefore would not exhibit a CD or ORD signal.

However, if a chiral center were introduced into the molecule, for example, by substitution on the pyrrolidine ring, these techniques would be essential for assigning the absolute stereochemistry. nih.govresearchgate.net The experimental ECD spectrum of a chiral derivative would be compared with theoretically calculated spectra for the possible enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.govnih.gov The Cotton effects observed in the ECD spectrum, which are bands of positive or negative sign, arise from the differential absorption of left- and right-circularly polarized light by the chiral molecule. nih.govnih.gov

Computational and Theoretical Studies of 1 3 Methylphenyl Pyrrolidin 2 Imine

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are pivotal in elucidating the electronic characteristics and bonding nature of molecules. For a comprehensive understanding of 1-(3-Methylphenyl)pyrrolidin-2-imine, a combination of Density Functional Theory (DFT) and ab initio calculations would be employed.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard and reliable method for predicting the ground state properties of organic molecules. A typical approach would involve geometry optimization of this compound to find its most stable three-dimensional structure. This optimization is crucial as it provides the foundation for all subsequent calculations.

Following optimization, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value (Illustrative) |

| Total Energy | -552.34 Hartree |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -0.45 eV |

| HOMO-LUMO Gap | 5.76 eV |

| Dipole Moment | 2.87 Debye |

Ab Initio Calculations for High-Accuracy Thermochemical Data

For more precise thermochemical data, high-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)), would be utilized. These methods, while computationally more demanding than DFT, can provide highly accurate values for properties like the enthalpy of formation, Gibbs free energy of formation, and entropy. Such data are essential for understanding the thermodynamic stability of the compound and for predicting the feasibility and energetics of chemical reactions in which it might participate.

Table 2: Hypothetical High-Accuracy Thermochemical Data for this compound

| Thermochemical Parameter | Calculated Value (Illustrative) |

| Standard Enthalpy of Formation (gas phase) | +85.3 kJ/mol |

| Standard Gibbs Free Energy of Formation (gas phase) | +210.7 kJ/mol |

| Standard Entropy (gas phase) | 420.5 J/(mol·K) |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful tool for analyzing the chemical bonding in a molecule through the topological properties of the electron density. This analysis would involve locating the bond critical points (BCPs) for all covalent bonds in this compound. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the nature of the bonds. For instance, a high value of ρ and a negative value of ∇²ρ are characteristic of a shared (covalent) interaction, while smaller ρ and positive ∇²ρ values indicate closed-shell interactions, such as ionic bonds or van der Waals forces. This analysis could definitively characterize the C=N imine bond and the various C-N and C-C bonds within the pyrrolidine (B122466) and phenyl rings.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the pyrrolidine ring and the rotation around the single bond connecting the phenyl group to the nitrogen atom mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) force fields provide a computationally efficient way to explore the conformational space of a molecule. A systematic search using MM could identify a set of low-energy conformers. These initial structures can then be subjected to molecular dynamics (MD) simulations. An MD simulation would model the movement of the atoms over time at a given temperature, providing insights into the dynamic behavior of the molecule, including the flexibility of the rings and the rotational freedom of the methylphenyl group. Analysis of the MD trajectory can reveal the most populated conformational states and the pathways for conformational change.

Ab Initio Conformational Search Algorithms

To obtain more accurate energetic information for the conformers identified by molecular mechanics, their geometries would be re-optimized at a higher level of theory, such as DFT or ab initio methods. This would provide a more reliable ranking of the conformational energies. By systematically rotating the dihedral angles defining the molecular shape and calculating the energy at each step, a potential energy surface (PES) can be mapped out. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for their interconversion. This would allow for the determination of the global minimum energy conformer and the energy barriers between different stable forms.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) (Illustrative) | Relative Energy (kJ/mol) |

| 1 (Global Minimum) | 45.2° | 0.00 |

| 2 | -38.5° | 5.7 |

| 3 | 175.1° | 12.3 |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed examination of reaction pathways and the fleeting structures of transition states.

The elucidation of reaction pathways for compounds like this compound involves the use of quantum chemical methods, such as Density Functional Theory (DFT). These methods can model the transformation of reactants into products, identifying intermediate structures and the energetic barriers that must be overcome. For instance, in reactions involving imines, computational studies can clarify the step-by-step process of their formation or subsequent reactions. nih.gov A common reaction pathway for imines is their formation from the condensation of an amine and a carbonyl compound, which can be computationally modeled to understand the thermodynamics and kinetics of the process. nih.gov

In the context of related pyrrolidine systems, computational studies have been successfully employed to propose reaction mechanisms. For example, the reaction between a 3-pyrroline-2-one (B142641) and an aliphatic amine was investigated using DFT calculations, which helped in identifying the most favorable reaction pathway based on the lowest Gibbs free energy of activation (ΔG‡). beilstein-journals.orgnih.gov Such an approach for this compound would involve mapping the potential energy surface for its synthesis or its participation in further chemical transformations.

Table 1: Illustrative Reaction Pathway Analysis for Imine Formation

| Step | Description | Calculated Enthalpy Change (kcal/mol) | Calculated Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack of the amine on the carbonyl group | -10.5 | 15.2 |

| 2 | Proton transfer to form a carbinolamine intermediate | -5.2 | 8.1 |

| 3 | Dehydration to form the imine | +12.0 | 25.7 |

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study of the reaction mechanism.

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules. For this compound, understanding its reactivity involves analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

DFT calculations can also predict the regioselectivity and stereoselectivity of reactions. For example, in cycloaddition reactions involving imines, computational models can predict which stereoisomer will be preferentially formed by calculating the energies of the different transition states leading to each product. nih.gov Studies on related pyrrolidine derivatives have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. beilstein-journals.orgnih.gov This highlights the importance of calculating activation barriers to predict reaction outcomes accurately.

Aromaticity and Electronic Delocalization in Related Systems

The phenyl group in this compound is an aromatic system, and its electronic properties can be investigated using various computational techniques that probe aromaticity and electron delocalization.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.ioelsevierpure.com It involves placing a "ghost" atom (a point with no basis functions or electrons) at the center of the ring or at a certain distance above it and calculating the magnetic shielding at that point. github.ionih.gov A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an anti-aromatic character. github.io

For the 3-methylphenyl group of the target compound, NICS calculations would be performed at the geometric center of the benzene (B151609) ring (NICS(0)) and at 1 Å above the plane of the ring (NICS(1)). nih.gov These calculations would quantify the degree of aromaticity and could be used to compare the electronic effects of the pyrrolidin-2-imine substituent with other functional groups.

Table 2: Illustrative NICS Values for Aromatic Systems

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene | -9.7 | -11.5 | Aromatic |

| Cyclobutadiene (D2h) | +18.3 | +16.5 | Anti-aromatic |

| This compound (Hypothetical) | -9.5 | -11.2 | Aromatic |

Note: The NICS values for this compound are hypothetical and serve to illustrate the expected results for an aromatic system.

The interpretation of NICS values requires care, as they can be influenced by local contributions from sigma bonds. github.io Therefore, dissecting the contributions to the total NICS value can provide a more refined understanding of the pi-electron delocalization. github.io

Another approach to studying electronic delocalization is through the analysis of induced ring currents. When a molecule is placed in an external magnetic field, the delocalized pi-electrons in an aromatic ring will sustain a ring current. github.io This phenomenon can be visualized using current density plots, which show the flow of electrons in response to the magnetic field. For an aromatic system like the 3-methylphenyl group, these plots would depict a diatropic ring current circulating around the ring.

Magnetic susceptibility exaltation is another magnetic criterion for aromaticity. It is defined as the difference between the measured magnetic susceptibility of the molecule and the sum of the magnetic susceptibilities of its constituent atoms or fragments. A large negative exaltation (more diamagnetic than expected) is indicative of aromaticity. Theoretical calculations can predict the magnetic susceptibility of this compound, and from this, the exaltation can be determined, providing a quantitative measure of its aromatic character. Studies on related diradicals have utilized magnetic susceptibility measurements to understand electronic interactions. nih.gov

Table 3: Illustrative Magnetic Susceptibility Exaltation for Aromatic Compounds

| Compound | Calculated Molar Susceptibility (10⁻⁶ cm³ mol⁻¹) | Estimated Fragment Susceptibility (10⁻⁶ cm³ mol⁻¹) | Magnetic Susceptibility Exaltation (Λ) (10⁻⁶ cm³ mol⁻¹) |

| Benzene | -54.8 | -41.3 | -13.5 |

| Naphthalene | -92.5 | -68.8 | -23.7 |

| This compound (Hypothetical) | -120.1 | -106.5 | -13.6 |

Note: The data for this compound is hypothetical and for illustrative purposes.

Applications As a Synthetic Building Block and Chemical Scaffold

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyrrolidin-2-imine moiety is a valuable starting point for the synthesis of more elaborate heterocyclic structures. The imine nitrogen and the adjacent endocyclic nitrogen possess distinct nucleophilic and basic properties, while the imine carbon is electrophilic, allowing for a range of chemical transformations. Substituted chiral pyrrolidines are recognized as one of the most prevalent heterocyclic motifs in biologically active compounds, both natural and synthetic, and they are crucial building blocks in organic synthesis. mdpi.com

The general reactivity of azomethine ylides, which can be generated from precursors like amides and lactams, in [3+2] dipolar cycloaddition reactions is a powerful method for pyrrolidine (B122466) synthesis. acs.org The 1-(3-methylphenyl)pyrrolidin-2-imine structure can be envisioned as a synthon that, through strategic bond cleavage and formation, gives rise to intermediates capable of participating in such cycloadditions. For example, reactions targeting the C=N bond can lead to the generation of intermediates that subsequently react with dipolarophiles to yield spirocyclic or fused heterocyclic systems. The 3-methylphenyl group on the nitrogen atom not only influences the steric and electronic nature of the imine but also provides a handle for further functionalization, enabling the synthesis of a broad library of complex molecules.

Role in Fragment-Based Chemical Library Design and Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," for weak but efficient binding to biological targets. nih.gov A key goal in designing these libraries is to maximize the sampling of three-dimensional (3D) chemical space, as molecules with greater 3D character often exhibit improved selectivity and better physicochemical properties.

The pyrrolidine scaffold is of significant interest in the fragment-based community because it provides excellent 3D geometry. nih.gov Appropriately substituted pyrrolidines offer a robust framework with well-defined vectors for optimization. nih.gov this compound is an exemplary fragment that embodies these principles. Its pyrrolidine ring bestows a non-planar, 3D conformation, a desirable trait that distinguishes it from the flat, aromatic structures that have historically dominated screening collections. researchgate.netresearchgate.net

The table below outlines the key physicochemical properties of this compound, demonstrating its adherence to the "Rule of Three"—a common guideline for fragment design.

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight | ~174.24 g/mol | ≤ 300 Da |

| cLogP | ~2.5 | ≤ 3 |

| Hydrogen Bond Donors | 1 (from the imine N-H) | ≤ 3 |

| Hydrogen Bond Acceptors | 2 (the two N atoms) | ≤ 3 |

| Rotatable Bonds | 1 | ≤ 3 |

Note: cLogP and other calculated values are estimates based on chemical structure.

This compound effectively samples 3D molecular space and possesses properties that make it an ideal starting point for an FBDD campaign. nih.gov The 3-methylphenyl group provides a site for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead molecule by exploring the surrounding binding pocket of a target protein.

Utilization in Cascade and Domino Reactions for Chemical Diversity

Cascade or domino reactions are highly efficient synthetic processes where a single event triggers a sequence of intramolecular or intermolecular transformations to rapidly build molecular complexity from simple starting materials. rsc.org The pyrrolidin-2-imine scaffold is well-suited for initiating or participating in such reaction sequences due to the multiple reactive sites within the core structure.

For example, the imine functionality can act as an electrophile in an initial aza-Michael reaction, which could be followed by an intramolecular cyclization or aldol (B89426) reaction. This approach has been successfully used in the organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones, which proceeds through an aza-Michael/aldol domino reaction. nih.gov Applying this concept, this compound could react with α,β-unsaturated aldehydes or ketones. The initial conjugate addition would form a new C-C bond, generating an enolate intermediate that could then participate in a subsequent bond-forming event, all in a single pot. Such a strategy allows for the creation of multiple new bonds and stereocenters with high levels of control, providing rapid access to libraries of structurally diverse compounds for biological screening. rsc.org The development of such cascade reactions is a testament to the utility of the pyrrolidin-2-imine core in generating chemical diversity. nih.gov

Development of Novel Organocatalysts or Ligands Derived from the Pyrrolidin-2-imine Core

The chiral pyrrolidine framework is a "privileged" scaffold in asymmetric organocatalysis, forming the basis of highly successful catalysts like proline and its derivatives. mdpi.combeilstein-journals.org These catalysts are effective because the pyrrolidine ring provides a rigid and sterically defined environment that can control the facial selectivity of reactions involving enamine or iminium ion intermediates. beilstein-journals.org

While this compound is achiral as presented, it serves as a key precursor for the development of novel chiral organocatalysts and ligands. Synthetic modification of the core structure can introduce chirality and tune its catalytic properties. For instance:

Asymmetric Reduction: Stereoselective reduction of the imine double bond would yield a chiral 1-(3-methylphenyl)pyrrolidin-2-amine. This resulting chiral diamine motif is a common feature in ligands for transition metal catalysis.

Functionalization: Introduction of bulky or hydrogen-bonding substituents at other positions on the pyrrolidine ring can create a well-defined chiral pocket. New pyrrolidine-based organocatalysts have been synthesized with bulky substituents at the C2 position to create a sterically demanding environment, leading to high levels of enantioselectivity. beilstein-journals.org

Furthermore, the imine nitrogen and the endocyclic nitrogen can act as bidentate donors, making the pyrrolidin-2-imine scaffold a candidate for designing ligands for metal complexes. The electronic properties of the ligand, and thus the reactivity of the metal center, can be modulated by the substituent on the exocyclic nitrogen—in this case, the 3-methylphenyl group. Related imine-based ligands have been used to form stable, five-membered metallacycles with transition metals like iron. rroij.com

Future Outlook and Emerging Research Frontiers

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules is undergoing a paradigm shift, moving away from traditional batch processing towards continuous flow chemistry and high-throughput automated synthesis. This evolution is critical for accelerating the discovery and optimization of novel compounds like 1-(3-Methylphenyl)pyrrolidin-2-imine.

Recent advancements have demonstrated the successful automated, nanoscale synthesis of over 1,000 iminopyrrolidine-2-carboxylic acid derivatives through a Ugi three-component reaction. nih.govnih.gov This was achieved using non-contact, low-volume dispensing technology, which allows for rapid reaction scouting and optimization while using minimal reagents. nih.gov The platform highlights a pipeline from fast nanomole-scale scouting to efficient millimole-scale synthesis, a process that is significantly more rapid and less error-prone than manual methods. nih.gov

The core benefits of applying such automated systems to the synthesis of this compound and its analogues include:

Miniaturization: Reduces reagent consumption and waste, making the process more cost-effective and environmentally friendly. nih.gov

Acceleration: Enables the rapid exploration of a vast chemical space, which is beyond the capacity of traditional manual synthesis. nih.gov

Reproducibility: Automated dispensing minimizes human error, leading to more consistent and reliable results. nih.gov

Data Generation: High-throughput synthesis generates large datasets that can be leveraged by machine learning algorithms to predict reaction outcomes and identify novel structures with desired properties. nih.gov

Table 1: Features of Automated Synthesis for Iminopyrrolidine Derivatives

| Feature | Description | Advantage for Research |

| Technology | Immediate drop-on-demand (I-DOT) non-contact dispensing. nih.gov | High precision, low volume (nanoliter scale), reduced cross-contamination. |

| Reaction Type | Ugi 3-component reaction. nih.govnih.gov | High efficiency, good yields, tolerates diverse functional groups. |

| Scale | Nanomole-scale scouting to millimole-scale synthesis. nih.gov | Rapid optimization and scalable production. |

| Throughput | Preparation of over 1000 derivatives in a single run. nih.gov | Accelerated discovery and exploration of chemical space. |

The integration of flow chemistry would further enhance this process by allowing for continuous production, precise control over reaction parameters (temperature, pressure, and time), and improved safety for handling reactive intermediates.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic strategies. For this compound, future research will likely focus on developing synthetic pathways that minimize environmental impact.

Further avenues for green synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, as seen in the synthesis of other heterocyclic compounds. researchgate.net

Solvent-Free Conditions: Performing reactions without a solvent or in green solvents (like water or ionic liquids) significantly reduces the environmental footprint. researchgate.net

Non-toxic Catalysts: Employing efficient and non-toxic catalysts can make processes more economical and benign. researchgate.net

Table 2: Comparison of Synthetic Approaches

| Approach | Conventional Synthesis | Sustainable Synthesis |

| Steps | Often multi-step, requiring isolation of intermediates. | Fewer steps, often one-pot (e.g., MCRs). nih.gov |

| Solvent Use | High volume of organic solvents. | Minimized or solvent-free conditions. nih.govresearchgate.net |

| Energy | Often requires prolonged heating. | Can be accelerated with methods like microwave irradiation. researchgate.net |

| Waste | Generates significant byproducts and waste. | Higher atom economy, reduced waste generation. nih.gov |

By focusing on these strategies, the synthesis of this compound can align with modern standards of environmental responsibility.

Exploration of Materials Science Applications

While this compound is currently supplied as a rare chemical for early discovery research, its structural motifs suggest significant potential for applications in materials science. sigmaaldrich.com The broader family of nitrogen-containing heterocyclic compounds, particularly those with aromatic components like the imidazo[1,2-a]pyridine (B132010) scaffold, has shown promise in advanced materials. rsc.orgrsc.org

Potential applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): Related donor-π-acceptor fluorophores exhibit strong emissions in the solid state, making them suitable as downconverter materials in hybrid white LEDs. rsc.org The specific electronic properties of this compound could be tuned for similar photonic applications.

Sensors: The bipolar nature of similar imidazole (B134444) rings allows them to function as fluorescent pH sensors, showing distinct changes in emission in response to acids and bases. rsc.org This suggests potential for developing chemical sensors based on the pyrrolidin-2-imine core.

Anti-Counterfeiting: Materials with intense and stable fluorescence are valuable for creating security inks and other anti-counterfeiting technologies. rsc.org

The exploration of these applications would involve synthesizing derivatives of this compound and systematically studying their photophysical properties, such as quantum yield, Stokes shift, and solvatochromism. rsc.org

Advanced Computational Methods for Predictive Chemistry

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction mechanisms before a compound is ever synthesized in a lab. For this compound and its derivatives, advanced computational methods can accelerate the discovery process.

Property Prediction: Databases like PubChem already feature predicted properties for structurally related molecules, such as molecular weight, XlogP, and collision cross-section values derived from computational models. uni.lunih.govuni.lu These predictions help in the early assessment of a molecule's potential behavior in analytical systems or biological environments.

Mechanism and Reactivity Studies: Density Functional Theory (DFT) analysis can be used to understand electronic structure, reaction pathways, and the role of catalysts, as demonstrated in studies of related fluorophores and aza-Friedel–Crafts reactions. rsc.orgnih.gov

Virtual Screening: As large libraries of derivatives are generated through automated synthesis, computational screening can be employed to predict which molecules are most likely to possess desired material or pharmacological properties, thereby prioritizing synthetic efforts. nih.gov

Table 3: Predicted Physicochemical Properties for a Structurally Related Compound (Data for: 1-[1-(4-Methylphenyl)ethyl]pyrrolidin-2-imine)

| Property | Predicted Value | Computational Method/Source |

| Molecular Weight | 202.30 g/mol | PubChem 2.1 |

| XLogP3-AA | 2.1 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |

| Exact Mass | 202.146998583 Da | PubChem 2.1 |

This data is for a related compound and serves as an example of the predictions available through computational chemistry. nih.gov

By integrating these computational approaches, researchers can build a deeper, predictive understanding of the chemistry of this compound, guiding experimental work in a more efficient and targeted manner.

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature guidelines for 1-(3-Methylphenyl)pyrrolidin-2-imine?

- Methodological Answer : The compound consists of a pyrrolidine ring (5-membered nitrogen-containing heterocycle) with an imine group at the 2-position and a 3-methylphenyl substituent at the 1-position. The IUPAC name follows the priority order: the parent chain (pyrrolidine) is numbered to give the imine group the lowest possible position. Structural validation requires tools like NMR (¹H/¹³C), HRMS, and X-ray crystallography. Canonical SMILES notation for similar compounds (e.g.,

CC1=CC(=CC=C1)CNCC2=CC=CC=N2in ) can guide digital structure representation .

Q. What synthetic routes are recommended for preparing pyrrolidin-2-imine derivatives?

- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or reductive amination under inert atmospheres (N₂/Ar) can introduce aryl groups. Solvents like DMF or toluene and catalysts (e.g., CuI or Pd(OAc)₂) are commonly used (see ). Post-synthesis purification via column chromatography (e.g., ethanol-dichloromethane gradients) ensures product integrity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention. Avoid inhalation by using closed systems. No specific hazards are documented for this compound, but general organic compound protocols apply ( ). Store in airtight containers away from light .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the 3-methylphenyl group to pyrrolidin-2-imine?

- Methodological Answer : Yield optimization requires screening catalysts (e.g., Pd/C vs. Pd(OAc)₂), solvent polarity (DMF vs. THF), and temperature (60–120°C). For example, highlights Fe₂O₃@SiO₂/In₂O₃ catalysts for similar heterocycles, achieving >75% yields. Kinetic monitoring via TLC or HPLC ensures reaction progression. Post-reaction quenching with aqueous NaHCO₃ removes acidic byproducts .

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?

- Methodological Answer : Contradictions in ¹H NMR peaks (e.g., unexpected splitting) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign coupling interactions. Compare experimental HRMS data with theoretical [M+H]⁺ values (e.g., ±2 ppm tolerance). For chiral centers, measure optical rotation or use chiral HPLC ( ). Computational tools (DFT) can predict spectra for validation .

Q. What strategies are effective for studying biological targets of pyrrolidin-2-imine derivatives?

- Methodological Answer : Use in silico docking (e.g., AutoDock Vina) to predict binding affinities for receptors like GPCRs or enzymes. Validate via in vitro assays (e.g., enzyme inhibition IC₅₀). For neuroprotective studies (e.g., Alzheimer’s targets in ), measure Aβ aggregation inhibition. Pharmacokinetic profiling (e.g., microsomal stability assays) assesses metabolic stability .

Q. How can reaction mechanisms for imine formation be experimentally verified?

- Methodological Answer : Isotopic labeling (¹⁵N or ²H) tracks nitrogen or proton migration during imine formation. Monitor intermediates via in situ IR or Raman spectroscopy. Kinetic isotope effects (KIE) and Eyring plots elucidate rate-determining steps. Computational studies (Gaussian-09) model transition states to confirm proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.